molecular formula C17H13N5O2 B11247412 7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11247412
M. Wt: 319.32 g/mol
InChI Key: AGEGMBHGYHPHDP-UHFFFAOYSA-N
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Description

7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a unique combination of a biphenyl group and a tetrazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Mechanism of Action

The mechanism of action of 7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of a biphenyl group and a tetrazolo-pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical and biological applications.

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

7-(4-phenylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H13N5O2/c23-16(24)14-10-15(22-17(18-14)19-20-21-22)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10,15H,(H,23,24)(H,18,19,21)

InChI Key

AGEGMBHGYHPHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C=C(NC4=NN=NN34)C(=O)O

Origin of Product

United States

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